![molecular formula C16H18N4O4S B2766774 N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 685837-34-7](/img/structure/B2766774.png)
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, also known as COX-2 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response.
Scientific Research Applications
Metabolism and Pharmacokinetics
Compounds similar to "N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide" are often explored for their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) in humans. For example, studies on related compounds, like venetoclax, highlight the importance of understanding how such drugs are processed in the body. Venetoclax's metabolism and excretion were comprehensively characterized in humans, revealing that it is primarily cleared through hepatic metabolism, with feces being the major elimination pathway and minimal urinary excretion. Such insights are crucial for drug development, especially in assessing safety and efficacy profiles (Liu et al., 2017).
Toxicology and Safety Assessment
The toxicological profile of a compound is critical for its potential therapeutic application. Studies often examine the metabolic pathways to identify any toxic metabolites that could impact safety. For instance, the metabolism and hemoglobin adduct formation of acrylamide, a compound with potential carcinogenic effects, have been studied to understand its impact on human health. Such research is foundational for developing compounds with a favorable safety profile, guiding regulatory decisions and clinical use (Fennell et al., 2005).
properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4S/c21-14(17-16-19-18-15(24-16)12-3-4-12)11-5-7-13(8-6-11)25(22,23)20-9-1-2-10-20/h5-8,12H,1-4,9-10H2,(H,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUFFSLGNRLAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.